REACTION_CXSMILES
|
[O:1]=[C:2]([C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1)[CH2:3][C:4]#[N:5].[N-:12]=[N+:13]=[N-:14].[Na+].[Cl-].C([NH+](CC)CC)C>C1(C)C=CC=CC=1>[C:6]1([C:2](=[O:1])[CH2:3][C:4]2[N:5]=[N:12][NH:13][N:14]=2)[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1 |f:1.2,3.4|
|
Name
|
|
Quantity
|
6.5 g
|
Type
|
reactant
|
Smiles
|
O=C(CC#N)C1=CC=CC=C1
|
Name
|
|
Quantity
|
3.3 g
|
Type
|
reactant
|
Smiles
|
[N-]=[N+]=[N-].[Na+]
|
Name
|
|
Quantity
|
6.7 g
|
Type
|
reactant
|
Smiles
|
[Cl-].C(C)[NH+](CC)CC
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A two-phase system was formed
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled
|
Type
|
EXTRACTION
|
Details
|
extracted with NaOH (2M, 2×50 mL)
|
Type
|
ADDITION
|
Details
|
The aqueous solution was poured into hydrochloric acid (4M, 200 mL)
|
Type
|
CUSTOM
|
Details
|
the crude product precipitated
|
Type
|
FILTRATION
|
Details
|
was filtered off
|
Name
|
|
Type
|
|
Smiles
|
C1(=CC=CC=C1)C(CC=1N=NNN1)=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 74% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |